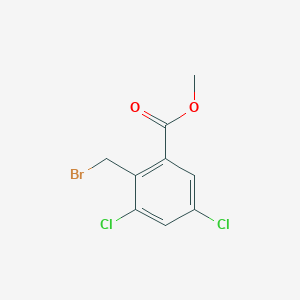

Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester

Description

"Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester" is a halogenated benzoic acid derivative characterized by a bromomethyl group at the 2-position, chlorine atoms at the 3- and 5-positions, and a methyl ester functional group. Such properties suggest applications in pharmaceutical synthesis, agrochemical intermediates, or polymer chemistry.

Properties

Molecular Formula |

C9H7BrCl2O2 |

|---|---|

Molecular Weight |

297.96 g/mol |

IUPAC Name |

methyl 2-(bromomethyl)-3,5-dichlorobenzoate |

InChI |

InChI=1S/C9H7BrCl2O2/c1-14-9(13)6-2-5(11)3-8(12)7(6)4-10/h2-3H,4H2,1H3 |

InChI Key |

ZLQQSFBINAEEJE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)CBr |

Origin of Product |

United States |

Preparation Methods

Radical Bromination with N-Bromosuccinimide (NBS)

Methyl 2-methyl-3,5-dichlorobenzoate undergoes radical bromination using NBS in acetonitrile under reflux. Azobisisobutyronitrile (AIBN) initiates the radical chain mechanism, selectively substituting the benzylic hydrogen with bromine.

Procedure :

Dibromohydantoin-Mediated Bromination

For industrial scalability, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) serves as an alternative brominating agent. This method reduces byproducts and improves atom economy.

Procedure :

- Reagents : Methyl 2-methyl-3,5-dichlorobenzoate (1 eq), DBDMH (1.1 eq), AIBN (0.05 eq), chlorobenzene.

- Conditions : 55–75°C for 10–12 hours.

- Yield : 70–80% after recrystallization.

Comparison of Brominating Agents :

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | Acetonitrile | 70–80 | 60–75 | 95–98 |

| DBDMH | Chlorobenzene | 55–75 | 70–80 | 98–99 |

Esterification of 2-(Bromomethyl)-3,5-dichlorobenzoic Acid

An alternative approach involves synthesizing the carboxylic acid precursor followed by esterification.

Nitration-Reduction-Chlorination Sequence

A multistep synthesis starting from m-toluic acid ensures precise substitution patterns:

- Nitration : m-Toluic acid is nitrated with 65% HNO₃ at –10°C to yield 2-nitro-3-methylbenzoic acid.

- Reduction : Catalytic hydrogenation (10% Pd/C, H₂, ethanol) reduces the nitro group to an amine (98.6% yield).

- Chlorination : Treatment with dichlorohydantoin and benzoyl peroxide in DMF introduces chlorine at the 5-position (87.7% yield).

- Esterification : The resulting 2-amino-3-methyl-5-chlorobenzoic acid is methylated using dimethyl sulfate in methanol (90% yield).

Limitation : Requires bromination post-esterification, increasing step count.

Direct Esterification with Methanol

2-(Bromomethyl)-3,5-dichlorobenzoic acid is esterified via acid-catalyzed methanolysis:

- Reagents : Benzoic acid (1 eq), methanol (excess), H₂SO₄ (cat.).

- Conditions : Reflux for 6–8 hours.

- Yield : 85–90% after distillation.

Optimization and Challenges

Regioselectivity in Bromination

Radical bromination favors the benzylic position due to stabilization of the transition state. Competing aryl bromination is minimized by avoiding Lewis acids like FeBr₃.

Purification Techniques

Industrial Scalability

DBDMH-based methods are preferred for large-scale production due to lower cost and reduced waste. Continuous-flow reactors further enhance efficiency by maintaining optimal temperature and residence time.

Analytical Characterization

Key spectroscopic data confirm structure and purity:

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Major Products:

Substitution: Formation of substituted benzoic acid derivatives.

Reduction: Formation of 2-(bromomethyl)-3,5-dichlorobenzyl alcohol.

Hydrolysis: Formation of 2-(bromomethyl)-3,5-dichlorobenzoic acid and methanol.

Scientific Research Applications

Pharmaceutical Applications

Benzoic acid derivatives are known for their biological activities. The methyl ester variant has been investigated for its potential use as:

- Antimicrobial Agents: Research indicates that halogenated benzoic acids exhibit antimicrobial properties. The presence of bromine and chlorine atoms enhances the compound's ability to disrupt microbial cell membranes, making it a candidate for developing new antibiotics or preservatives in food and pharmaceuticals.

- Anti-inflammatory Agents: Compounds similar to benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester have shown promise in treating inflammatory conditions. The dichloro substituents may contribute to anti-inflammatory activity by modulating signaling pathways involved in inflammation.

Agricultural Applications

The compound's properties suggest several agricultural uses:

- Pesticides and Herbicides: Halogenated benzoic acids are often employed as active ingredients in herbicides due to their effectiveness against a range of plant pathogens. The unique structure of this compound may enhance its efficacy as a selective herbicide .

- Plant Growth Regulators: The compound can be explored as a plant growth regulator. Its ability to influence plant hormone levels could promote growth or inhibit unwanted plant development .

Materials Science Applications

In materials science, benzoic acid derivatives are utilized for their chemical stability and reactivity:

- Polymer Additives: The compound can serve as an additive in polymer formulations to enhance thermal stability or modify mechanical properties. Its halogenated nature may improve flame retardancy in various polymer matrices .

- Dyes and Pigments: Research into the synthesis of dyes from benzoic acid derivatives has shown that they can be used in textile applications due to their vibrant colors and stability under light exposure .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of halogenated benzoic acids demonstrated that compounds with bromine substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts. This finding supports the potential use of this compound in pharmaceutical formulations aimed at combating resistant bacterial strains .

- Herbicidal Activity Assessment : Field trials assessing the herbicidal activity of similar compounds indicated that those with dichloro substitutions showed superior efficacy against specific weed species. This suggests that this compound could be further developed as an effective herbicide .

Mechanism of Action

The mechanism of action of benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The ester group can undergo hydrolysis or reduction, leading to different functional groups that can interact with biological targets or participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares key structural features and properties of the target compound with structurally related benzoic acid esters from the evidence:

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is estimated to be higher (~294 g/mol) than CAS 79669-50-4 (229.07 g/mol) due to additional chlorine and bromine atoms.

- Solubility and Stability: The dichloro and bromomethyl groups likely reduce solubility in polar solvents compared to the acetamidobenzoate ester (CAS 2811-31-6), which has a dimethylaminoethanol moiety enhancing water solubility .

Commercial and Regulatory Status

- Lactofen (CAS 77501-63-4), another halogenated benzoic acid ester, is regulated under TRI (Toxic Release Inventory), highlighting the importance of halogen substituents in environmental toxicity .

Biological Activity

Benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester (CAS number 250124-73-3) is a synthetic organic compound characterized by its unique halogenated structure. This article delves into its biological activity, synthesis methods, potential applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features a benzoic acid moiety with bromomethyl and dichloro substituents at specific positions on the aromatic ring. Its molecular formula is with a molecular weight of 297.96 g/mol. The presence of halogen atoms significantly influences its chemical reactivity and biological interactions .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Bromination : Introduction of bromine into the benzoic acid structure.

- Chlorination : Selective chlorination at the 3 and 5 positions.

- Esterification : Reaction of the resulting acid with methanol to form the methyl ester.

These synthetic pathways highlight the compound's versatility and potential for modification to enhance biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that dichlorobenzoic acids can act as plant growth regulators and fungicides .

| Compound | Activity | Reference |

|---|---|---|

| Benzoic acid derivatives | Antifungal | |

| Methyl esters of chlorobenzoic acids | Antibacterial |

Cytotoxicity and Cell Viability

In various assays assessing cytotoxicity, compounds with similar structures have demonstrated low toxicity levels up to concentrations of 100 µM. This suggests a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insight into how variations in substituents can lead to significant differences in biological behavior. Below is a summary table comparing key features:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Benzoic Acid | 122.12 g/mol | Simple structure without halogens | |

| Methyl 3,5-Dichlorobenzoate | 205.038 g/mol | Contains dichloro groups but lacks bromination | |

| Benzoic Acid, 2-(aminomethyl)-5-bromo-, Methyl Ester | 244.085 g/mol | Contains an amino group instead of dichloro groups | |

| Benzoic Acid, 4-(Bromomethyl)-Methyl Ester | 229.07 g/mol | Bromomethyl group at a different position |

This comparison illustrates how the unique arrangement of halogen atoms can influence the biological activity and potential applications of these compounds .

Case Studies

- Antibacterial Activity : In a study evaluating various benzoic acid derivatives against bacterial strains, it was found that certain methyl esters exhibited significant antibacterial activity against Gram-positive bacteria . The Minimum Inhibitory Concentration (MIC) values were notably low for some compounds in this series.

- Phytotoxic Effects : Another study assessed the phytotoxic effects of chlorobenzoic acids on plant growth. The results indicated that these compounds could inhibit seed germination and root elongation in several plant species .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing benzoic acid, 2-(bromomethyl)-3,5-dichloro-, methyl ester, and how can yield and purity be improved?

- Methodological Answer : The compound can be synthesized via esterification and bromination steps. Key parameters include controlling reaction temperature (to avoid decomposition, as heating may form explosive mixtures ) and using anhydrous conditions to minimize hydrolysis. Purification via column chromatography (using silica gel) or recrystallization in non-polar solvents is recommended. Monitor reaction progress using TLC with UV visualization. Reference the molecular formula (C₉H₈BrClO₂) and InChI key for structural validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the presence of the bromomethyl (δ ~4.5 ppm for CH₂Br), ester carbonyl (δ ~165-170 ppm), and aromatic protons (δ ~7-8 ppm for dichloro-substituted benzene).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak at m/z 263.51562 (C₉H₈BrClO₂) .

- FT-IR : Look for ester C=O stretch (~1720 cm⁻¹) and C-Br stretch (~600 cm⁻¹).

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust or vapors .

- Storage : Store in a sealed container under dry, inert conditions (e.g., nitrogen atmosphere) to prevent moisture-induced hydrolysis.

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid contact with strong oxidizers or bases due to explosive reaction risks .

Advanced Research Questions

Q. How does the bromomethyl group’s reactivity influence nucleophilic substitution pathways, and what factors dictate selectivity?

- Methodological Answer : The bromomethyl group is susceptible to SN₂ reactions. Solvent polarity (e.g., DMF vs. THF) and nucleophile strength (e.g., azide vs. thiol) affect reaction rates. Kinetic studies via HPLC or in-situ IR can track substitution progress. Steric hindrance from the 3,5-dichloro substituents may slow reactivity, requiring elevated temperatures (40-60°C) . Computational modeling (DFT) can predict transition states and optimize conditions .

Q. What environmental degradation products form under aqueous conditions, and how can they be analyzed?

- Methodological Answer : Hydrolysis of the ester group (e.g., in pH 7-9 buffers) yields 2-(bromomethyl)-3,5-dichlorobenzoic acid. Use LC-MS/MS to identify degradation products. For microbial degradation studies (e.g., soil or wastewater), inoculate with Burkholderia cepacia and monitor via GC-MS, referencing similar ester hydrolysis pathways . Ecotoxicity assays (e.g., Daphnia magna tests) assess environmental impact .

Q. How can computational methods model the compound’s reaction mechanisms, particularly bromomethyl substitution?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model SN₂ transition states, optimizing geometries at the B3LYP/6-31G(d) level. Solvent effects can be incorporated via the PCM model.

- Molecular Dynamics (MD) : Simulate reaction trajectories in explicit solvents (e.g., water or DMSO) to study kinetic barriers.

- Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. What analytical challenges arise in quantifying trace amounts of this compound, and how are they resolved?

- Methodological Answer :

- GC-MS Challenges : Thermal lability may cause decomposition during injection. Use cold on-column injection or derivatization (e.g., silylation) to stabilize the compound.

- HPLC-UV/Vis : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to enhance retention and peak symmetry. Limit of detection (LOD) can be improved using tandem mass spectrometry (LC-MS/MS) .

- Quality Control : Spike recovery experiments and matrix-matched calibration correct for matrix effects in environmental samples .

Q. How should researchers determine regulatory-compliant disposal methods for this compound?

- Methodological Answer : Classify waste under EPA guidelines (e.g., D003 for brominated compounds). Consult safety data sheets (SDS) for hazard codes (e.g., H314 for skin corrosion) . Neutralize acidic byproducts with sodium bicarbonate before disposal. Partner with certified waste management facilities for incineration (≥ 1200°C) to prevent dioxin formation .

Data Contradiction Analysis

Q. How can discrepancies in reported reaction yields for bromomethyl substitution be resolved?

- Methodological Answer : Variations may stem from impurities in starting materials (e.g., residual moisture) or inconsistent reaction monitoring. Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents). Use qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for precise yield quantification . Cross-validate with independent methods (e.g., gravimetric analysis).

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.